Tetrazole Regioisomerism vs. 4-Tetrazolyl-4-phenylpiperidine Chemotype
In the Purdue Pharma/Euro-Celtique 4-tetrazolyl-4-phenylpiperidine series, the tetrazole ring is directly attached to the 4-position of the piperidine ring (C–C bond), placing the tetrazole in close proximity to the basic nitrogen [1]. In the target compound, the tetrazole is appended via a two-carbon methylene linker to the butanone chain, resulting in a 1H-tetrazol-1-ylmethyl moiety that is topologically and electronically distinct. This regioisomeric difference alters the spatial relationship between the hydrogen-bond-accepting tetrazole and the piperidine amide carbonyl, yielding a calculated polar surface area (tPSA) of 106.15 Ų versus a predicted tPSA of ~55–70 Ų for representative 4-tetrazolyl-4-phenylpiperidine exemplars.
| Evidence Dimension | Tetrazole attachment position and linker connectivity |
|---|---|
| Target Compound Data | Tetrazole attached at the 4-position of the butan-1-one chain via a methylene linker (1H-tetrazol-1-ylmethyl); tPSA = 106.15 Ų |
| Comparator Or Baseline | Purdue 4-tetrazolyl-4-phenylpiperidine series: tetrazole directly attached to piperidine 4-position; estimated tPSA ≈ 55–70 Ų [1] |
| Quantified Difference | tPSA difference of approximately 36–51 Ų; distinct hydrogen-bond acceptor topology |
| Conditions | Computed molecular properties; ChemDiv catalog data vs. patent Markush structures |
Why This Matters
The altered tPSA and hydrogen-bonding topology predict different blood–brain barrier permeability and off-target interaction profiles versus the pain-targeted 4-tetrazolyl-4-phenylpiperidine series, making the target compound a candidate for CNS-sparing or peripherally restricted screening applications.
- [1] Euro-Celtique S.A. / Purdue Pharma L.P. U.S. Patent 7,687,518. Therapeutic agents useful for treating pain (4-Tetrazolyl-4-phenylpiperidine Compounds). Issued March 30, 2010. View Source
